molecular formula C11H9ClO4 B11869736 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 88503-24-6

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B11869736
CAS No.: 88503-24-6
M. Wt: 240.64 g/mol
InChI Key: UFNCDKQYATTWBL-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials could include 6-chloro-2,4-dihydroxyacetophenone and dimethyl sulfate, which undergo cyclization to form the chromone structure.

Industrial Production Methods

Industrial production of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone to chromanol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of chromanol or dihydrochromone derivatives.

    Substitution: Formation of substituted chromones with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
  • 5,7-Dimethoxy-4-methyl-chromen-2-one
  • 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one

Uniqueness

6-Chloro-5,7-dimethoxy-4H-chromen-4-one is unique due to the presence of the chlorine atom at the 6-position and methoxy groups at the 5- and 7-positions. These substituents confer distinct chemical reactivity and biological activity compared to other chromone derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy groups can influence its solubility and interaction with biological targets.

Properties

CAS No.

88503-24-6

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

6-chloro-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3

InChI Key

UFNCDKQYATTWBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl

Origin of Product

United States

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